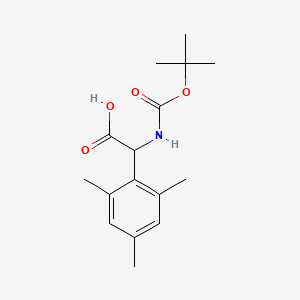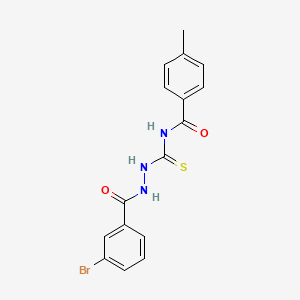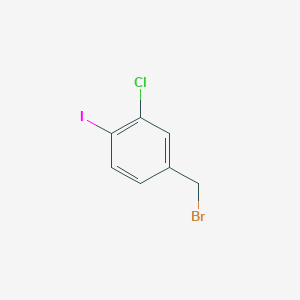
4-(Bromomethyl)-2-chloro-1-iodobenzene
Übersicht
Beschreibung
4-(Bromomethyl)-2-chloro-1-iodobenzene is a useful research compound. Its molecular formula is C7H5BrClI and its molecular weight is 331.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Halogen Bonding in Chemical Structures
4-(Bromomethyl)-2-chloro-1-iodobenzene, like its related compounds, plays a role in the study of halogen bonding in chemical structures. The structures of similar halogenated compounds are often dominated by C-X...O=C interactions and can involve significant halogen bonding interactions (Pigge, Vangala, & Swenson, 2006).
Halogenation in Organic Synthesis
These compounds are also significant in the field of organic synthesis. For example, they are used in ring halogenation processes with polyalkylbenzenes (Bovonsombat & Mcnelis, 1993). The use of halogenated benzenes in such processes demonstrates their role as intermediates in the synthesis of more complex organic compounds.
Electrophilic Aromatic Substitution Reactions
Research on iodobenzenes and related compounds, including this compound, contributes to understanding electrophilic aromatic substitution reactions. Studies on the nitration of halobenzenes, for example, provide insights into the reactivity and orientation effects during these reactions (Roberts, Sanford, Sixma, Cerfontain, & Zagt, 1954).
Aminocarbonylation Reactions
In palladium-catalyzed aminocarbonylation reactions, derivatives of iodobenzene, which are structurally related to this compound, are used. These reactions lead to the formation of carboxamides and ketocarboxamides, indicating the utility of these compounds in complex organic synthesis (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
Vibration Spectra in Chemical Physics
Halobenzenes, including compounds like this compound, are studied for their vibrational spectra in various electronic states, contributing to the field of chemical physics (Kwon, Kim, & Kim, 2002).
Thermodynamics and Vapour Pressure Studies
Research involving halogenated benzene compounds extends to the study of their thermodynamic properties, such as vapour pressure and sublimation properties. This is crucial in understanding the physical properties of these compounds under different conditions (Oonk, Linde, Huinink, & Blok, 1998).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-chloro-1-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPHBAFVBQVVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[5-(1-Methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)
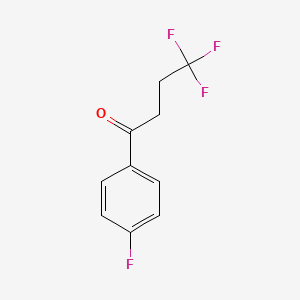
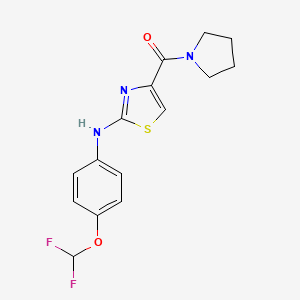
![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)
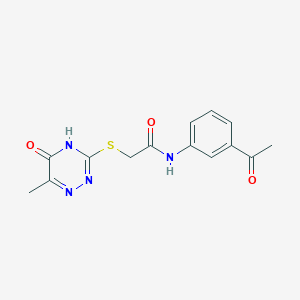
![(Z)-N-(4,5-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2483258.png)
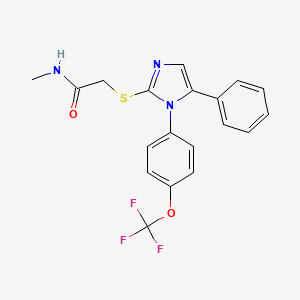
![(6S,9'Ar)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]](/img/structure/B2483262.png)
![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
